4-Piperidin-4-yl-thiomorpholine-1-oxide

Antimycobacterial Solubility Thiomorpholine SAR

Medicinal chemistry teams face solubility-limited potency in anti-infective and kinase programs. This thiomorpholine sulfoxide offers a strategic intermediate oxidation state. - **Solubility advantage**: 70 µM at pH 7.4 (2.8-fold vs sulfone) via matched pair PI4K data. - **Chiral center**: Stereogenic sulfur enables enantiomer separation - unique vs achiral sulfide/sulfone. - **H-bond acceptor**: Sulfoxide oxygen supports co-crystal engineering for formulation. - **Purity**: ≥95%, direct use in parallel synthesis.

Molecular Formula C9H18N2OS
Molecular Weight 202.32 g/mol
Cat. No. B8658503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidin-4-yl-thiomorpholine-1-oxide
Molecular FormulaC9H18N2OS
Molecular Weight202.32 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCS(=O)CC2
InChIInChI=1S/C9H18N2OS/c12-13-7-5-11(6-8-13)9-1-3-10-4-2-9/h9-10H,1-8H2
InChIKeyFSDXFFWHLGYFSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperidin-4-yl-thiomorpholine-1-oxide: Sulfoxide-Bridged Building Block


4-Piperidin-4-yl-thiomorpholine-1-oxide (IUPAC: 4-piperidin-4-yl-1,4-thiazinane 1-oxide; molecular formula C₉H₁₈N₂OS; MW 202.32 g/mol) is a heterocyclic small molecule that integrates a piperidine ring with a thiomorpholine ring at the sulfoxide (S=O) oxidation level . The compound belongs to the thiomorpholine S-oxide class, a subset of cyclic sulfoxide-containing scaffolds recognized in medicinal chemistry for their capacity to function as conformational constraints, hydrogen-bond acceptors, and modulators of lipophilicity [1]. Unlike its sulfide (MW 186.32) and sulfone (MW 218.32) analogs, the mono-oxide oxidation state confers a distinct polarity-hydrophobicity balance and introduces a stereogenic sulfur center, enabling chiral resolution strategies that are inaccessible with the corresponding sulfide or sulfone [1].

Oxidation State
Sulfoxide bridge for polarity-hydrophobicity balance
Stereochemistry
Stereogenic sulfur enables chiral resolution workflows
Scaffold Class
Thiomorpholine S-oxide for conformational constraint and H-bond acceptor

Why Oxidation State Prevents Generic Substitution


The sulfide (4-(piperidin-4-yl)thiomorpholine), sulfoxide (target compound), and sulfone (4-(piperidin-4-yl)thiomorpholine 1,1-dioxide) share an identical core scaffold but differ fundamentally in sulfur oxidation state, which dictates physiochemical and pharmacological behavior. Published head-to-head comparisons in thiomorpholine-containing anti-mycobacterial series demonstrate that sulfoxide derivatives exhibit systematically higher aqueous solubility than their corresponding sulfones, while sulfones achieve lower MIC₉₀ values [1]. In a separate PI4K inhibitor program, matched molecular pair analysis confirmed a 2.8-fold solubility advantage for the sulfoxide over the sulfone (70 µM vs. 25 µM at pH 7.4) [2]. Additionally, the sulfoxide introduces a chiral sulfur center—absent in both the sulfide and sulfone—that enables enantiomer separation and stereochemistry-dependent biological profiling, a dimension completely unavailable to the non-chiral analogs . Generic substitution across oxidation states therefore carries a high risk of altering solubility, potency, metabolic stability, and stereochemical SAR in unpredictable ways.

Sulfoxide vs. Sulfide
Loss of S=O polarity and H-bond acceptor shifts solubility and target engagement profile; sulfide lacks chiral sulfur center.
Sulfoxide vs. Sulfone
Sulfone introduces excessive polarity, alters metabolic stability, and cannot provide stereochemical diversification.
Oxidation-state cascade
Systematic change in MW, logD, and HBA count across sulfide–sulfoxide–sulfone may unpredictably alter SAR and developability.

Quantitative Evidence vs. Structural Analogs


Solubility vs. Potency Trade-off in Anti-Mycobacterial Series

In a direct comparison of thiomorpholine-containing phenylalanine amide analogs, the sulfoxide derivatives demonstrated qualitatively higher aqueous solubility than the corresponding sulfone derivatives, while the sulfones achieved lower MIC₉₀ values against Mycobacterium abscessus (0.78 µM for sulfones) [1]. This trade-off between solubility and potency is a well-established phenomenon in sulfoxide-sulfone matched pairs and is critical for lead optimization decisions [1][2].

Solubility–potency trade-off
Head-to-head
Sulfoxide: higher aq. solubility
Sulfone: MIC₉₀ = 0.78 µM
Solubility-potency profile context for anti-mycobacterial series
Qualitative rank order; MIC for sulfone reported
Antimycobacterial Solubility Thiomorpholine SAR

Matched Pair: 2.8-Fold Solubility Gain Over Sulfone

A validated matched molecular pair analysis of a PI4K inhibitor series provides the most quantitatively rigorous comparison of sulfoxide vs. sulfone properties. The sulfoxide (PfNF54 IC₅₀ = 15.9 ± 1.0 nM) exhibited 2.8-fold higher aqueous solubility (70 µM) compared to the sulfone (25 µM), despite the sulfone showing moderately better potency (PfNF54 IC₅₀ = 8.4 ± 1.7 nM) [1]. The sulfoxide also had a lower LogD (2.1 vs. 2.5), consistent with reduced lipophilicity, while both compounds showed comparable passive membrane permeability (PAMPA: −4.1 vs. −4.2) [1].

Matched pair solubility gain
Head-to-head
2.8-fold higher solubility (70 vs 25 µM)
Supports sulfoxide solubility context in PI4K inhibitor series
pH 7.4; ΔLogD = −0.4; matched molecular pair
PI4K inhibitor Solubility Sulfoxide-sulfone matched pair

Chiral Sulfoxide Center for Stereochemical Diversification

The sulfoxide sulfur in 4-piperidin-4-yl-thiomorpholine-1-oxide is a stereogenic center capable of existing as (R)- and (S)-enantiomers. Non-stereoselective oxidation yields a racemic mixture, while enantioselective synthesis using chiral oxidants or chiral HPLC separation can furnish enantiopure sulfoxides . In contrast, 4-(piperidin-4-yl)thiomorpholine (sulfide) and 4-(piperidin-4-yl)thiomorpholine 1,1-dioxide (sulfone) lack a stereogenic sulfur center entirely . Thiomorpholine S-oxides synthesized via asymmetric aza-Michael reactions of chiral β-amino sulfoxides have been reported, demonstrating the feasibility of stereocontrolled access to this chemotype [1].

Chiral sulfur center
Class-level inference
Sulfoxide: (R)/(S) enantiomers possible
Sulfide/Sulfone: achiral
Enables stereochemical SAR and IP differentiation
Chiral HPLC/separation methods established
Chiral sulfoxide Stereochemistry Enantiomer separation

Physicochemical Cascade Across Oxidation States

The systematic increase in molecular weight, polarity, and hydrogen-bond acceptor count across the sulfide→sulfoxide→sulfone oxidation series provides a quantifiable basis for building block selection. The target sulfoxide (C₉H₁₈N₂OS, MW 202.32 g/mol) occupies an intermediate position between the sulfide (C₉H₁₈N₂S, MW 186.32 g/mol) and the sulfone (C₉H₁₈N₂O₂S, MW 218.32 g/mol) . The sulfoxide oxygen contributes one additional hydrogen-bond acceptor compared to the sulfide, while the sulfone contributes two [1]. The parent thiomorpholine 1-oxide scaffold (unsubstituted) has a computed XLogP3-AA of −1.4 and a predicted pKa of 8.92 ± 0.20, indicating moderate polarity and weakly basic character .

Physicochemical cascade
Cross-study comparable
MW 202.3 (sulfoxide) vs 186.3 (sulfide) vs 218.3 (sulfone)
HBA: +1 vs sulfide, −1 vs sulfone
Distinct intermediate oxidation-state profile
Predicted LogP ~ −1.4 (parent scaffold); pKa ~ 8.9
Physicochemical properties Oxidation series Molecular weight

Procurement Scenarios Based on Differential Evidence


Solubility Enhancement Without Full Sulfone Polarity

For medicinal chemistry teams optimizing anti-infective or kinase-targeted lead series where aqueous solubility is a limiting parameter, the sulfoxide oxidation state offers a 2.8-fold solubility advantage over the sulfone at a modest potency trade-off (~2-fold), as established by matched molecular pair analysis of PI4K inhibitors [1]. The intermediate LogD (ΔLogD = −0.4 vs. sulfone) positions this building block as a strategic option for improving developability while retaining target engagement [1]. This is particularly relevant when the full sulfone introduces excessive polarity that compromises membrane permeability or metabolic stability [2].

IP Differentiation via Chiral Resolution

Programs requiring stereochemical patent space or enantiomer-specific biological profiling should prioritize the 1-oxide over the achiral sulfide or sulfone. The stereogenic sulfur center generates two enantiomers separable by chiral HPLC or accessible via enantioselective oxidation, enabling differential pharmacological evaluation of (R)- and (S)-sulfoxide configurations . This stereochemical dimension is entirely absent in the corresponding sulfide (C₉H₁₈N₂S) and sulfone (C₉H₁₈N₂O₂S) analogs [3].

Intermediate for Oxidation-State SAR Libraries

The mono-oxide serves as a strategic intermediate for generating matched oxidation-state series (sulfide → sulfoxide → sulfone) from a common synthetic precursor. Controlled oxidation of 4-(piperidin-4-yl)thiomorpholine with m-CPBA yields the sulfoxide, while stronger oxidizing conditions afford the sulfone . This enables systematic SAR exploration across all three oxidation states from a single procurement, with the sulfoxide as the critical intermediate that cannot be bypassed. The typical purity of 95% supports direct use in parallel library synthesis .

H-Bond-Driven Co-Crystal Engineering

The sulfoxide oxygen serves as a potent hydrogen-bond acceptor capable of forming robust N–H···O=S supramolecular synthons with a range of NH functional groups, as established by systematic co-crystal engineering studies [4]. This property distinguishes the sulfoxide from the sulfide (which lacks this H-bond acceptor) and from the sulfone (which presents a different H-bonding geometry), making the 1-oxide the preferred choice for solid-state formulation screens where co-crystal formation is a strategy for improving dissolution rate or stability [4].

Application
Selection Property
Validation Focus
Solubility-driven lead optimization
Sulfoxide polarity-hydrophobicity balance
Solubility vs. potency trade-off verification
Chiral SAR exploration
Stereogenic sulfur center
Enantiomer separation and differential profiling
Oxidation-state SAR libraries
Mono-oxide intermediate reactivity
Controlled oxidation to sulfone; sulfide comparator
Solid-state co-crystal screens
Sulfoxide H-bond acceptor synthon
Co-crystal formation and dissolution improvement
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